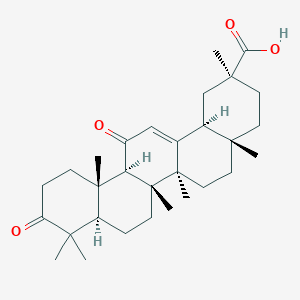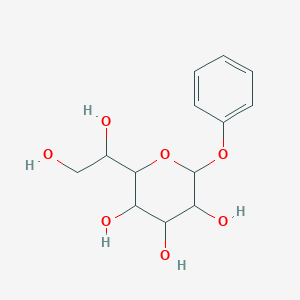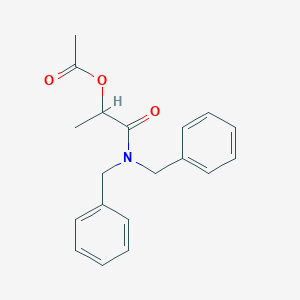
1-(Dibenzylamino)-1-oxopropan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dibenzylamino)-1-oxopropan-2-yl acetate: is an organic compound that features a dibenzylamino group attached to a propan-2-yl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate typically involves the reaction of dibenzylamine with an appropriate acylating agent. One common method is the acylation of dibenzylamine with propan-2-yl acetate under acidic or basic conditions. The reaction can be catalyzed by various agents, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
作用機序
The mechanism of action of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular functions.
類似化合物との比較
Dibenzylamine: A simpler analog with similar reactivity but lacking the acetate group.
1-(Dibenzylamino)-1-methylcyclohexanol: A structurally related compound with a cyclohexanol moiety.
Methyl 2-(dibenzylamino)acetate: Another related compound with a different ester group.
Uniqueness: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is unique due to its combination of the dibenzylamino group and the acetate moiety. This combination imparts specific reactivity and functional properties that are not present in simpler analogs. The presence of both the amino and ester groups allows for diverse chemical transformations and applications in various fields.
特性
CAS番号 |
5455-62-9 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC名 |
[1-(dibenzylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-15(23-16(2)21)19(22)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3 |
InChIキー |
MPUXLUHLPRCBBU-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
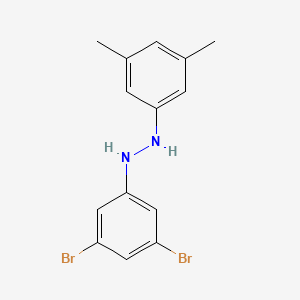
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
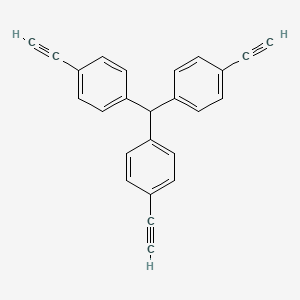
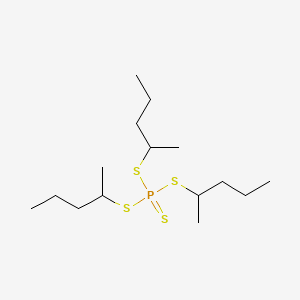

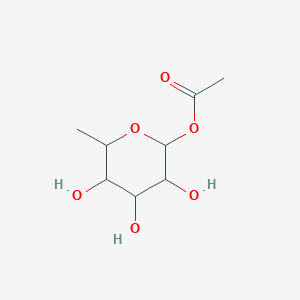
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
